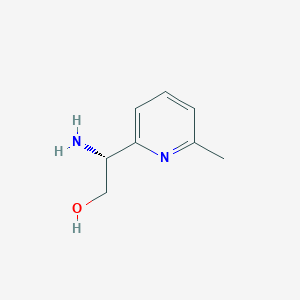
(2r)-2-Amino-2-(6-methylpyridin-2-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2r)-2-Amino-2-(6-methylpyridin-2-yl)ethan-1-ol is a chiral compound with a pyridine ring substituted with a methyl group at the 6-position and an aminoethanol moiety at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2r)-2-Amino-2-(6-methylpyridin-2-yl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 6-methylpyridine, which is commercially available.
Functional Group Introduction:
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (2r) enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve:
Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial levels, ensuring the reaction conditions are optimized for higher yields and purity.
Catalysis: Utilizing chiral catalysts to enhance the enantioselectivity of the synthesis process.
Purification: Employing advanced purification techniques such as chromatography to isolate the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(2r)-2-Amino-2-(6-methylpyridin-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The aminoethanol moiety can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
(2r)-2-Amino-2-(6-methylpyridin-2-yl)ethan-1-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is utilized in studies involving enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2r)-2-Amino-2-(6-methylpyridin-2-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethanol moiety can form hydrogen bonds with active sites, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2r)-2-Amino-2-(pyridin-2-yl)ethan-1-ol: Lacks the methyl group at the 6-position.
(2r)-2-Amino-2-(4-methylpyridin-2-yl)ethan-1-ol: Methyl group is at the 4-position instead of the 6-position.
(2r)-2-Amino-2-(6-chloropyridin-2-yl)ethan-1-ol: Chlorine substituent instead of a methyl group.
Uniqueness
The presence of the methyl group at the 6-position in (2r)-2-Amino-2-(6-methylpyridin-2-yl)ethan-1-ol imparts unique steric and electronic properties, influencing its reactivity and interactions with molecular targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
Molecular Formula |
C8H12N2O |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
(2R)-2-amino-2-(6-methylpyridin-2-yl)ethanol |
InChI |
InChI=1S/C8H12N2O/c1-6-3-2-4-8(10-6)7(9)5-11/h2-4,7,11H,5,9H2,1H3/t7-/m0/s1 |
InChI Key |
CHQMYDHITFHVHE-ZETCQYMHSA-N |
Isomeric SMILES |
CC1=NC(=CC=C1)[C@H](CO)N |
Canonical SMILES |
CC1=NC(=CC=C1)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















